Securinine

Descripción general

Descripción

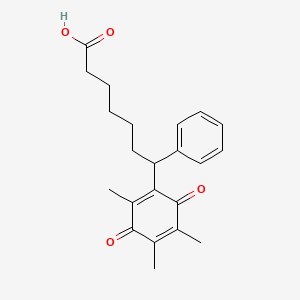

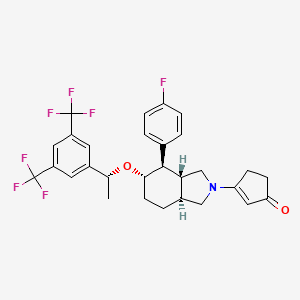

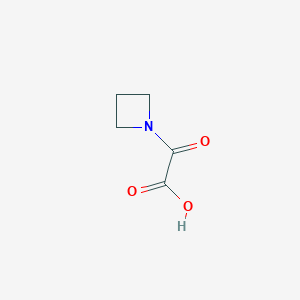

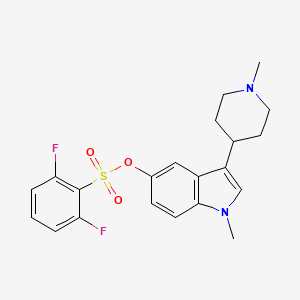

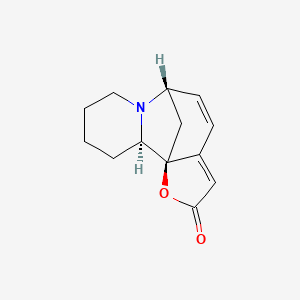

La securinina es un alcaloide indolizidínico único que se aisló por primera vez en 1956 de la planta Securinega suffruticosa . Es el principal alcaloide presente en las raíces de las plantas pertenecientes a los géneros Phyllanthus, Securinega y Flueggea . La securinina tiene un amplio espectro de actividades biológicas, incluidas propiedades antiinflamatorias, antibacterianas, neuroprotectoras y antitumorales . Se ha utilizado en la medicina tradicional para diversas afecciones patológicas y ha demostrado potencial en el tratamiento de enfermedades neurológicas .

Mecanismo De Acción

La securinina ejerce sus efectos a través de varios mecanismos:

Antagonismo del receptor GABA: La securinina es un antagonista selectivo de los receptores del ácido gamma-aminobutírico (GABA), que desempeñan un papel crucial en el sistema nervioso central.

Señalización de daño al ADN: La securinina induce la diferenciación a través de la activación de la señalización de daño al ADN, lo que lleva al arresto del crecimiento o la muerte celular dependiendo del tipo de célula.

Inhibición de NF-κB: La securinina inhibe la activación del mediador inflamatorio NF-κB, así como su activador ERK.

Análisis Bioquímico

Biochemical Properties

Securinine interacts with several enzymes and proteins. It is a selective antagonist of GABA (gamma aminobutyric acid) receptors . It also exhibits acetylcholinesterase inhibiting activity . Furthermore, this compound has been shown to have a modulating effect on the PI3K/AKT/mTOR signaling pathways .

Cellular Effects

This compound has a pronounced biological activity and influences cell function in various ways. It has been shown to induce monocytic differentiation of a wide range of myeloid leukemia cell lines as well as primary leukemic patient samples . It also exhibits a wide range of biological properties including antimalarial and antimicrobial activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the inflammatory mediator of the transcription factor NF-κB, as well as its activator ERK . It has also been shown that mitochondrial dysfunction, ROS generation, as well as mitogen-activated protein kinase (MAPK) activation are some of the molecular mechanisms of apoptosis activation under the action of this compound .

Temporal Effects in Laboratory Settings

It has been shown that this compound exhibits a wide range of biological properties, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound is characterized as a powerful stimulant of the central nervous system; at a dose level of 0.1–0.2 mg kg−1, it has a strong spastic effect .

Metabolic Pathways

It has been shown to have a modulating effect on the PI3K/AKT/mTOR signaling pathways .

Métodos De Preparación

La securinina se puede sintetizar a través de varias rutas sintéticas. Un método implica la transformación de (allo)securinina a (allo)norsecurinina a través de una estrategia de edición molecular . Este método permite la conversión en etapas tardías de la securinana a alcaloides norsecurinanos, que son estructuralmente similares pero presentan una porción de pirrolidina en lugar de un anillo A basado en piperidina . La ruta sintética implica el uso de reactivos y condiciones específicas para lograr la transformación deseada .

Análisis De Reacciones Químicas

La securinina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La securinina se puede oxidar para formar varios derivados con diferentes actividades biológicas.

Sustitución: La securinina puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros para crear nuevos compuestos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

La securinina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La securinina sirve como andamiaje para la síntesis de compuestos biológicamente activos.

Biología: Se ha estudiado por sus propiedades neuroprotectoras y antiinflamatorias.

Medicina: La securinina ha demostrado potencial en el tratamiento de enfermedades neurológicas como la esclerosis lateral amiotrófica y la esclerosis múltiple.

Comparación Con Compuestos Similares

La securinina se puede comparar con otros compuestos similares, como:

Norsecurinina: Un compuesto estructuralmente similar que presenta una porción de pirrolidina en lugar de un anillo A basado en piperidina.

Fenazina: Otro alcaloide con diferentes actividades biológicas.

Estricnina: Un compuesto con efectos espásticos similares pero diferentes objetivos moleculares. La securinina es única debido a su combinación de cuatro ciclos, incluida la estructura “6-azobiciclo[3.2.1]octano” fusionada con una γ-lactona α,β-insaturada y un anillo de piperidina.

Propiedades

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.